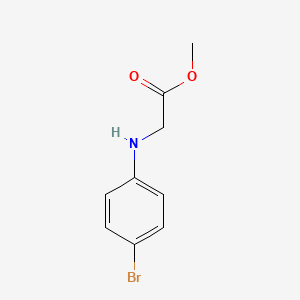
methyl N-(4-bromophenyl)glycinate
Übersicht
Beschreibung
“Methyl N-(4-bromophenyl)glycinate” is a chemical compound with the CAS Number 131770-56-4 . It has a molecular weight of 244.08500 . There are other similar compounds like “Methyl n-(4-bromophenyl)-n-[(4-methylphenyl)sulfonyl]glycinate” with a CAS Number of 333451-79-9 and a molecular weight of 398.28 .
Molecular Structure Analysis
The molecular structure of “Methyl n-(4-bromophenyl)-n-[(4-methylphenyl)sulfonyl]glycinate” is represented by the InChI Code: 1S/C16H16BrNO4S/c1-12-3-9-15 (10-4-12)23 (20,21)18 (11-16 (19)22-2)14-7-5-13 (17)6-8-14/h3-10H,11H2,1-2H3 .Physical And Chemical Properties Analysis
“Methyl N-(4-bromophenyl)glycinate” has a molecular weight of 244.08500 . The similar compound “Methyl n-(4-bromophenyl)-n-[(4-methylphenyl)sulfonyl]glycinate” has a molecular weight of 398.28 .Wirkmechanismus
While the exact mechanism of action for “methyl N-(4-bromophenyl)glycinate” is not specified, related compounds have been studied for their biological activities. For instance, triazole-pyrimidine-based compounds have shown promising neuroprotective and anti-inflammatory properties through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Safety and Hazards
The safety data sheet for a related compound, “Methyl n-(4-bromophenyl)-n-[(4-methylphenyl)sulfonyl]glycinate”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
methyl 2-(4-bromoanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)6-11-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTJLLJXWHBYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-bromoanilino)acetate | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

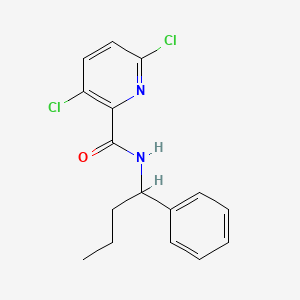
![N-(3-(dimethylamino)propyl)-3,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2874772.png)
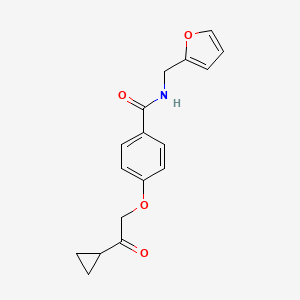

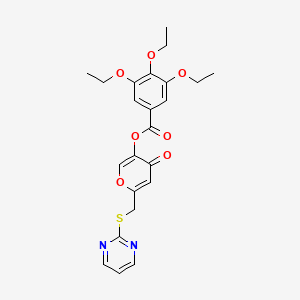
![2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine](/img/structure/B2874777.png)
![N-(3,4-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2874779.png)
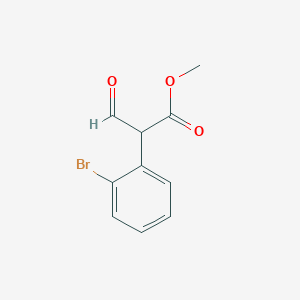
![2-({3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2874783.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2874787.png)
![6-{[(2-Cyanoethyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2874788.png)
![Methyl 2-[[5-[(thiophene-2-carbonylamino)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2874789.png)
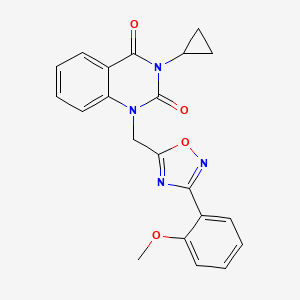
![1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B2874792.png)